Isothiazol-4-ylmethanamine dihydrochloride
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Overview
Description
Isothiazol-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Isothiazol-4-ylmethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like Isothiazol-4-ylmethanamine dihydrochloride, are often involved in various biological activities . For example, thiazole is a component of Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters .
Mode of Action
Thiazole-containing compounds often interact with various enzymes and receptors in the body, influencing their function .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives are known to be involved in a wide range of biochemical processes, including the metabolism of carbohydrates .
Result of Action
Thiazole derivatives can have a wide range of effects, depending on their specific structure and the targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazol-4-ylmethanamine dihydrochloride typically involves the reaction of isothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Isothiazol-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of isothiazole, such as sulfoxides, sulfones, and substituted amines. These products have diverse applications in chemical synthesis and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Isothiazol-4-ylmethanamine dihydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
1,2-thiazol-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDSXVJXBNNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-17-1 |
Source
|
Record name | 1-(1,2-thiazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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